![molecular formula C4H9NO2S B2568310 N-cyclopropylmethanesulfonamide CAS No. 479065-29-7](/img/structure/B2568310.png)
N-cyclopropylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropylmethanesulfonamide is a chemical compound with the molecular formula C4H9NO2S . It has a molecular weight of 135.19 g/mol . The IUPAC name for this compound is N-cyclopropylmethanesulfonamide . The compound’s structure includes a sulfonamide group, which is characteristic of several groups of drugs .
Molecular Structure Analysis
The molecular structure of N-cyclopropylmethanesulfonamide includes a sulfonamide group (-SO2NH2) and a cyclopropyl group . The InChI code for this compound is InChI=1S/C4H9NO2S/c1-8(6,7)5-4-2-3-4/h4-5H,2-3H2,1H3 . The Canonical SMILES for this compound is CS(=O)(=O)NC1CC1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-cyclopropylmethanesulfonamide include a molecular weight of 135.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass of the compound is 135.03539970 g/mol .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
- The decomposition of vinyldiazomethanes catalyzed by rhodium N-(arylsulfonyl)prolinate, using cyclic N-(arylsulfonyl)amino acids as ligands, allows for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode (Davies et al., 1996).
Preparation of Macrocyclic Polyamines
- The modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides (SES-sulfonamides) is a method for preparing polyazamacrocyclic compounds, expanding the existing sulfonamide macrocyclization methodology (Hoye et al., 2001).
Synthesis of Sulfonylcyclopropanes
- Photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes results in sulfonyl substituted cyclopropanes, indicating a method for producing these compounds through a stereospecific process (Leusen et al., 2010).
Chemoselective N-Acylation Reagents
- N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, developed from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, serve as N-acylation reagents with good chemoselectivity (Kondo et al., 2000).
Ring Enlargement of Cycloalkanones
- Benzylsulfonyldiazomethane is used for the ring enlargement of cycloalkanones, leading to homologated 2-benzylsulfonylcycloalkanones, which can be converted to 1-benzylsulfonyl-1-cycloalkenes via cheletropic ring contraction (Toyama et al., 1982).
Catalytic Cyclopropanation
- Phenyldiazomethane reacts with electron-deficient alkenes in the presence of transition metal catalysts and sulfides, leading to cyclopropanes. Chiral 1,3-oxathiane derived from camphorsulfonyl chloride in this process furnishes cyclopropanes with high enantiomeric excess (Aggarwal et al., 2000).
Cycloaddition Reactions
- N-Sulfinylsulfonamides react with ketenimines to produce [2+2] cycloadducts, which are hydrolyzed to N,N'-disubstituted amidine derivatives. This provides a method for creating these compounds under specific conditions (Minami et al., 1975).
Wirkmechanismus
Sulfonamides
Sulfonamides are a major class of chemotherapeutic agents that have antibacterial activity. They were first synthesized in the early 1930s and have played a significant role in the treatment of bacterial infections in humans .
Target of Action
Sulfonamides are known to inhibit folic acid synthesis in bacteria, which is crucial for the production of nucleic acids and the growth and multiplication of bacteria .
Mode of Action
Sulfonamides act as competitive antagonists to para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in the production of folic acid in bacteria .
Biochemical Pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the production of necessary nucleotides for DNA and RNA synthesis, thereby inhibiting bacterial growth and multiplication .
Pharmacokinetics
The specifics of absorption, distribution, metabolism, and excretion (ADME) can vary among different sulfonamides. Generally, they are well absorbed from the gastrointestinal tract and widely distributed throughout the body. They are primarily excreted by the kidneys .
Result of Action
The ultimate effect of sulfonamides is the prevention of bacterial growth and multiplication, leading to the eventual death of the bacterial cells .
Action Environment
The efficacy of sulfonamides can be influenced by various factors, including the presence of pus, tissue debris, and the pH of the environment. They are most effective in an acidic environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-cyclopropylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8(6,7)5-4-2-3-4/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEOXZQLWUIFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylmethanesulfonamide | |
CAS RN |
479065-29-7 |
Source
|
Record name | N-cyclopropylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.